molecular formula C13H7ClFNO4 B8405638 2-Chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene

2-Chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene

Cat. No. B8405638
M. Wt: 295.65 g/mol
InChI Key: NKOHZWRYFPIEAD-UHFFFAOYSA-N
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Patent
US08207172B2

Procedure details

To 90 mL CH3CN was added 2-chloro-4-nitrophenol (15 g, 86.4 mmol) followed by potassium carbonate (17.9 g, 129.6 mmol). To the stirring suspension was added via dropping funnel a 10 mL CH3CN solution of 3-fluoro-benzylbromide (16.3 g, 86.4 mmol). The contents were stirred and heated at 70° C. for 18 h, after which time the bright yellow mixture was allowed to cool to it The yellow contents were poured onto H2O (200 mL) and stirred, upon which solid formation occurs. The solid was filtered and filter cake washed with additional H2O (50 mL). The collected solid was dried in vacuo, yielding 2-chloro-1-(3-fluoro-benzoyloxy)-4-nitro-benzene (23 g, 94%) as a white solid.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12](=[O:15])([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)CBr>CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][C:12](=[O:15])[C:25]1[CH:24]=[CH:21][CH:20]=[C:19]([F:18])[CH:26]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
90 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The contents were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the stirring suspension was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to it The yellow contents
ADDITION
Type
ADDITION
Details
were poured onto H2O (200 mL)
STIRRING
Type
STIRRING
Details
stirred, upon which solid formation
FILTRATION
Type
FILTRATION
Details
The solid was filtered
FILTRATION
Type
FILTRATION
Details
filter cake
WASH
Type
WASH
Details
washed with additional H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
The collected solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC(C1=CC(=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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